molecular formula C19H14N2O4S B12199735 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate

2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B12199735
M. Wt: 366.4 g/mol
InChI Key: ZEGIWLHZEZJMJU-YVLHZVERSA-N
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Description

2-Methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound with a molecular formula of C18H15N3O4S . This compound features a thiazole ring fused with a benzimidazole moiety, making it a unique structure in the realm of heterocyclic chemistry. The presence of both methoxy and acetate groups further adds to its chemical diversity.

Preparation Methods

The synthesis of 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-4-formylphenyl acetate with 2-aminothiazole under acidic conditions to form the intermediate product. This intermediate is then cyclized with benzimidazole derivatives to yield the final compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole and benzimidazole moieties allow the compound to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds include other thiazole and benzimidazole derivatives, such as:

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C19H14N2O4S/c1-11(22)25-15-8-7-12(9-16(15)24-2)10-17-18(23)21-14-6-4-3-5-13(14)20-19(21)26-17/h3-10H,1-2H3/b17-10-

InChI Key

ZEGIWLHZEZJMJU-YVLHZVERSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

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